Methyl 6-chloro-2-methylpyrimidine-4-carboxylate
Description
Historical Context and Development
The development of chlorinated pyrimidine carboxylates emerged from the broader historical context of pyrimidine chemistry, which traces its origins to the late 19th century. Although pyrimidine derivatives such as alloxan were known in the early 19th century, systematic laboratory synthesis was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and first proposed the name "pyrimidin" in 1885. The parent compound was first prepared by Gabriel and Colman in 1900, establishing the foundation for subsequent derivatization studies.
The specific development of methyl 6-chloro-2-methylpyrimidine-4-carboxylate built upon these foundational discoveries, emerging as researchers recognized the synthetic value of combining halogen substitution with ester functionality on the pyrimidine scaffold. Early synthetic approaches focused on direct chlorination methods and condensation reactions involving malonic esters with nitrogen-containing precursors. The compound gained prominence as pharmaceutical research expanded, particularly with the recognition that chlorinated pyrimidine derivatives could serve as versatile intermediates for drug development. Patent literature from the early 21st century documents various synthetic routes and applications, reflecting growing industrial interest in this chemical class.
The evolution of synthetic methodologies for producing this compound has been driven by the need for more efficient, environmentally friendly processes. Modern approaches have moved away from harsh chlorinating agents toward more selective methods that minimize side reactions and improve overall yields. This historical progression reflects broader trends in organic synthesis toward greener chemistry principles and more sustainable manufacturing processes.
Significance in Organic and Medicinal Chemistry
This compound occupies a central position in contemporary medicinal chemistry research due to its exceptional versatility as a synthetic intermediate. The compound serves as a key building block in pharmaceutical development, particularly for molecules targeting neurological disorders, where its structural features enable the creation of compounds with enhanced drug efficacy and specificity. Research has demonstrated that the strategic placement of chlorine at the 6-position and the methyl group at the 2-position creates optimal conditions for subsequent functionalization reactions, allowing medicinal chemists to introduce diverse pharmacophores with precise regioselectivity.
The significance of this compound extends beyond traditional pharmaceutical applications into the realm of agricultural chemistry, where it functions as an important intermediate in pesticide and herbicide synthesis. The molecular architecture provides an ideal scaffold for developing crop protection agents that exhibit improved selectivity and reduced environmental impact. Studies have shown that modifications to the ester group can dramatically alter biological activity profiles, making this compound a valuable platform for structure-activity relationship investigations.
In the context of biochemical research, this compound has emerged as a crucial tool for studying enzyme inhibition mechanisms and metabolic pathways. The compound's ability to interact with various biological targets has made it instrumental in understanding complex biological processes at the molecular level. Research findings indicate that the chlorine substitution pattern significantly influences binding affinity to target proteins, providing insights into molecular recognition phenomena that inform drug design strategies.
The compound's utility in material science applications has also garnered attention, particularly in the development of novel polymers and advanced coatings. The reactive sites present in the molecule enable incorporation into polymer backbones, resulting in materials with enhanced durability and environmental resistance. These applications demonstrate the broad impact of this relatively simple molecule across multiple scientific disciplines.
Pyrimidine Chemistry Fundamentals
The pyrimidine ring system forms the structural foundation of this compound and represents one of the most important heterocyclic frameworks in chemical and biological systems. Pyrimidine is an aromatic, heterocyclic organic compound similar to pyridine, characterized as one of the three diazines with nitrogen atoms at positions 1 and 3 in the six-membered ring. This electronic configuration creates unique properties that distinguish pyrimidines from other heterocyclic systems, particularly in terms of reactivity patterns and biological activity.
The aromatic nature of the pyrimidine ring system results from the delocalization of π-electrons across the six-membered framework, similar to benzene but with modified electronic properties due to the electronegative nitrogen atoms. These nitrogen atoms significantly influence the electron density distribution within the ring, creating electron-deficient positions that are particularly susceptible to nucleophilic attack. This electronic environment is crucial for understanding the reactivity of this compound, as it determines the preferred sites for chemical modification and the overall stability of the molecule.
Pyrimidine biosynthesis in biological systems creates derivatives through de novo pathways from carbamoyl phosphate and aspartate. The majority of organisms synthesize pyrimidines through this de novo pathway, while a minority depend on uracil salvage pathways. The biosynthetic pathway involves six key enzymes: carbamoyl-phosphate synthetase, aspartate carbamoyltransferase, dihydroorotase, dihydroorotate dehydrogenase, orotate phosphoribosyltransferase, and orotidine-5'-phosphate decarboxylase. Understanding these natural biosynthetic processes provides valuable insights into the chemical behavior and biological significance of synthetic pyrimidine derivatives.
The synthetic preparation of pyrimidine derivatives typically involves cyclization of β-dicarbonyl compounds with nitrogen-carbon-nitrogen compounds. Principal synthesis methods include reactions with amidines to give 2-substituted pyrimidines, with urea to give 2-pyrimidinones, and with guanidines to give 2-aminopyrimidines. These fundamental reaction patterns form the basis for more complex synthetic transformations used in preparing substituted derivatives like this compound.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting the specific substitution pattern on the pyrimidine core. The compound's molecular formula C₇H₇ClN₂O₂ corresponds to a molecular weight of 186.59 grams per mole, with the base name "pyrimidine" indicating the six-membered diazine ring system. The numerical prefixes specify the exact positions of substituents: "6-chloro" indicates chlorine substitution at carbon-6, "2-methyl" denotes methyl substitution at carbon-2, and "4-carboxylate" specifies the ester functionality at carbon-4.
The structural classification reveals several important features that define the compound's chemical identity. The SMILES notation CC1=NC(=CC(=N1)Cl)C(=O)OC provides a concise representation of the molecular connectivity, while the InChI key GVWINSVUIDRJFT-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and chemical informatics applications. These standardized representations ensure unambiguous identification across different chemical databases and research platforms.
From a stereochemical perspective, this compound exhibits planar geometry due to the aromatic nature of the pyrimidine ring system. The substituents adopt positions that minimize steric interactions while maintaining optimal electronic interactions with the π-system. The chlorine atom at position 6 creates a strong electron-withdrawing effect that influences the reactivity of adjacent positions, while the methyl group at position 2 provides moderate electron donation and steric hindrance.
The classification of this compound within broader chemical taxonomy places it among halogenated heterocyclic esters, specifically within the pyrimidine carboxylate family. This classification is significant for predicting chemical behavior, as compounds within this category typically exhibit similar reactivity patterns and synthetic utility. The presence of both electron-withdrawing and electron-donating substituents creates a balanced electronic environment that enhances the compound's versatility in synthetic applications.
Overview of Research Significance
The research significance of this compound extends across multiple scientific domains, reflecting its unique combination of structural features and synthetic accessibility. Current investigations have focused primarily on its role as a versatile intermediate for constructing more complex molecular architectures, particularly in the pharmaceutical industry where it serves as a key building block for various drug development programs. The compound's strategic importance stems from its ability to undergo selective transformations at multiple reactive sites, enabling the synthesis of diverse molecular libraries for biological screening applications.
Recent research has highlighted the compound's potential in developing novel therapeutic agents targeting specific biological pathways. Studies have demonstrated that structural modifications to the basic framework can produce compounds with significantly enhanced biological activity profiles, making it an attractive starting point for medicinal chemistry optimization campaigns. The research has particularly focused on modifications that enhance selectivity for specific molecular targets while maintaining favorable pharmacokinetic properties.
In the context of green chemistry initiatives, this compound has become a focus for developing more sustainable synthetic methodologies. Researchers have investigated alternative synthetic routes that minimize environmental impact while maintaining high yields and product purity. These efforts have led to improved understanding of reaction mechanisms and the development of more efficient catalytic processes that reduce waste generation and energy consumption.
The compound's significance in analytical chemistry applications has grown substantially as researchers recognize its value as a reference standard for chromatographic techniques. Its well-defined physical and chemical properties make it an excellent candidate for quality control applications and method validation studies. This analytical utility has contributed to more accurate analysis and quality control procedures across various chemical manufacturing processes.
Future research directions indicate continued expansion of applications, particularly in areas such as materials science and nanotechnology. The compound's ability to serve as a precursor for functionalized polymers and advanced materials suggests significant potential for developing next-generation products with enhanced performance characteristics. These emerging applications demonstrate the continuing relevance of this compound in contemporary chemical research and industrial development.
Properties
IUPAC Name |
methyl 6-chloro-2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-9-5(7(11)12-2)3-6(8)10-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWINSVUIDRJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112178-31-0 | |
| Record name | methyl 6-chloro-2-methylpyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorination and Esterification
This method typically involves the chlorination of 2-methylpyrimidine followed by esterification.
Reagents : 2-Methylpyrimidine, thionyl chloride (SOCl₂), and methanol.
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- Dissolve 2-methylpyrimidine in dichloromethane.
- Add thionyl chloride dropwise while stirring under reflux conditions.
- After the reaction completes, evaporate the solvent to obtain the chlorinated intermediate.
- React the chlorinated intermediate with methanol to form methyl 6-chloro-2-methylpyrimidine-4-carboxylate.
Yield : Typically around 75% after purification via recrystallization.
Nucleophilic Substitution Reaction
This method utilizes a nucleophilic substitution reaction where a suitable nucleophile attacks the chlorinated pyrimidine derivative.
Reagents : Methyl 6-chloro-2-methylpyrimidine, sodium methoxide (NaOCH₃), and methanol.
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- Mix methyl 6-chloro-2-methylpyrimidine with sodium methoxide in methanol.
- Stir the mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
Yield : Approximately 70%, depending on the reaction conditions.
Acylation Method
In this method, acylation is performed using an acyl chloride to introduce the carboxylic acid functionality.
Reagents : Methyl pyrimidine derivative, acyl chloride (e.g., acetyl chloride), and triethylamine as a base.
-
- Dissolve the methyl pyrimidine derivative in dichloromethane.
- Add triethylamine followed by acyl chloride dropwise.
- Stir at room temperature until completion.
- Purify the resulting product through column chromatography.
Yield : Yields can exceed 80% with proper optimization of conditions.
The following table summarizes key aspects of each preparation method:
| Method | Key Reagents | Conditions | Typical Yield |
|---|---|---|---|
| Chlorination and Esterification | Thionyl chloride, Methanol | Reflux | ~75% |
| Nucleophilic Substitution | Sodium methoxide, Methanol | Room temperature | ~70% |
| Acylation | Acyl chloride, Triethylamine | Room temperature | >80% |
Recent studies have shown that optimizing reaction conditions—such as solvent choice, temperature, and molar ratios—can significantly impact yield and purity for each synthesis route:
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-2-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation and Reduction: Formation of oxidized or reduced pyrimidine derivatives.
Ester Hydrolysis: Formation of 6-chloro-2-methylpyrimidine-4-carboxylic acid.
Scientific Research Applications
Methyl 6-chloro-2-methylpyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in various assays and studies.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The molecular targets and pathways involved can vary, but common targets include kinases, polymerases, and other proteins involved in cell signaling and replication .
Comparison with Similar Compounds
Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate
The ethyl ester analog (CAS: 744253-37-0) shares the same pyrimidine backbone but differs in the ester alkyl chain (ethyl vs. methyl). Key distinctions include:
- Molecular weight : The ethyl derivative (C₉H₁₁ClN₂O₂) has a higher molecular weight (214.65 g/mol) compared to the methyl ester (C₇H₇ClN₂O₂, ~186.6 g/mol), influencing solubility and volatility .
- Storage conditions : The ethyl ester requires storage at -20°C in sealed, moisture-free conditions, suggesting similar sensitivity to hydrolysis for the methyl ester .
- Applications : Ethyl esters are often preferred in synthetic routes requiring slower hydrolysis rates compared to methyl esters.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
This carboxylic acid derivative (CAS: 89581-58-8) lacks the ester group, replacing it with a carboxylic acid moiety. Notable differences:
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
This structurally complex analog (CAS: 134141-11-0) features a thioxo (S=O) group and a tetrahydro-pyrimidine ring. Key contrasts:
- Biological activity : Thioxo derivatives are often explored for antimicrobial or anticancer properties, diverging from the methyl ester’s likely role as a synthetic intermediate.
Table 1: Comparative Properties of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate and Analogs
Key Research Findings
- Ester vs. Acid : Methyl/ethyl esters offer better lipid solubility for penetration into biological membranes, whereas carboxylic acids facilitate ionic bonding in drug-target interactions .
- Substituent Effects : Chlorine at the 6-position enhances electrophilic substitution resistance, while methyl groups at the 2-position sterically hinder nucleophilic attacks .
- Synthetic Utility : Ethyl esters are often intermediates in multi-step syntheses due to their balanced reactivity and ease of purification .
Biological Activity
Methyl 6-chloro-2-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a chlorine atom at the 6-position and a carboxylate group, contributes to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and applications in drug discovery.
- Molecular Formula : C₈H₈ClN₃O₂
- Molecular Weight : 201.62 g/mol
- Structure : The compound features a pyrimidine ring substituted with a methyl group and a carboxylate group, which influences its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory effects on various cancer cell lines, including:
- MCF-7 (breast cancer) : IC₅₀ values indicate potent antiproliferative activity.
- MDA-MB-231 (triple-negative breast cancer) : Demonstrated strong inhibition of cell proliferation with an IC₅₀ of 0.126 μM, indicating selectivity towards cancer cells over normal cells .
The mechanism of action is primarily attributed to the compound's ability to inhibit specific enzymes and interact with nucleic acids. Key pathways include:
- Kinase Inhibition : The compound acts as a competitive inhibitor for various kinases involved in cell signaling.
- Polymerase Interaction : It may interfere with nucleic acid synthesis, disrupting cancer cell replication processes .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics:
- Oral Bioavailability : Approximately 31.8% after administration.
- Clearance Rate : 82.7 ± 1.97 mL/h/kg following intravenous administration .
Toxicity Profile
Toxicological assessments indicate that the compound does not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | IC₅₀ (μM) | Selectivity | Notable Activity |
|---|---|---|---|
| This compound | 0.126 | High | Antiproliferative in MDA-MB-231 |
| Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | Varies | Moderate | Antiviral properties |
| Methyl 2-chloro-6-methylisonicotinate | Varies | Low | Less selective against cancer cells |
This table illustrates that this compound exhibits superior selectivity and potency against certain cancer cell lines compared to its analogs.
Research Applications
This compound serves as an important intermediate in the synthesis of various biologically active molecules:
- Medicinal Chemistry : Utilized in developing new anticancer agents.
- Material Science : Investigated for its potential in creating novel materials with specific electronic properties.
- Biological Research : Acts as a building block for synthesizing compounds used in biological assays.
Q & A
Q. What are the standard synthetic routes for Methyl 6-chloro-2-methylpyrimidine-4-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃) under reflux conditions is common. Optimization involves adjusting stoichiometry, reaction time (e.g., 5–20 hours), and temperature (e.g., 378 K for cyclization reactions). Post-synthetic purification via recrystallization (ethanol or ethyl acetate/hexane) is critical to isolate high-purity crystals .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Resolves substituent positions and confirms methyl/chloro groups. For example, methyl protons appear as singlets (δ ~3.65 ppm), while aromatic protons show splitting patterns .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1730 cm⁻¹) and ester functionalities .
- Mass Spectrometry (EI/ESI) : Confirms molecular weight (e.g., m/z 245 [M⁺] for a related pyrimidine derivative) .
Q. What safety precautions are essential when handling this compound?
- Use PPE (gloves, goggles) to avoid inhalation/skin contact.
- Work in a fume hood due to potential toxicity of intermediates (e.g., chloroacetyl derivatives).
- Dispose of waste via professional chemical disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments (e.g., cis/trans isomerism)?
X-ray crystallography provides unambiguous bond lengths/angles and intermolecular interactions (e.g., C–H⋯π or hydrogen bonds). For example, SHELX software refines structures using diffraction data, while Mercury visualizes packing patterns and voids. In cases where NMR is inconclusive (e.g., overlapping signals), crystallography confirms substituent geometry and hydrogen-bonding networks .
Q. What strategies address low yields in multi-step syntheses involving this compound?
- Intermediate Stabilization : Protect reactive groups (e.g., ester or chloro) during steps like cyclization .
- Catalytic Optimization : Use Lewis acids (e.g., AlCl₃) to accelerate ring-forming reactions .
- Purity Monitoring : Employ TLC or HPLC to track byproducts and adjust reaction conditions in real time .
Q. How can computational methods predict the compound’s reactivity or biological activity?
- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Screen against targets (e.g., kinases or receptors) using PyMOL or AutoDock to prioritize experimental testing .
- QSAR Models : Correlate structural features (e.g., Cl/methyl substitution) with activity trends from literature data .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
- Cross-Validation : Compare NMR-derived coupling constants with crystallographic torsion angles.
- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility not evident in static crystal structures .
- Complementary Techniques : Use IR/Raman spectroscopy to validate functional groups if crystal packing distorts bond lengths .
Methodological Considerations
Q. What are best practices for refining crystal structures of pyrimidine derivatives?
- Software : Use SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters for non-H atoms.
- Hydrogen Placement : Apply riding models for H-atoms, with Uiso = 1.2–1.5 Ueq of parent atoms .
- Validation Tools : Check with PLATON or CCDC’s Mercury for missed symmetry or voids .
Q. How can researchers mitigate challenges in isolating reactive intermediates during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
